molecular formula C8H10Cl2N2O B14462264 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride CAS No. 73840-40-1

1-(2-Chloroethyl)-3-carbamoylpyridinium chloride

Cat. No.: B14462264
CAS No.: 73840-40-1
M. Wt: 221.08 g/mol
InChI Key: GYTUBRLOODZUJY-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-carbamoylpyridinium chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and a carbamoyl group. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride typically involves the reaction of 2-chloroethylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Pyridine-3-carboxylic acid chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridinium derivatives.

    Oxidation: Formation of oxidized pyridinium compounds.

    Reduction: Formation of reduced pyridinium derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-carbamoylpyridinium chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, resulting in its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride
  • 1-(2-Chloroethyl)piperidine hydrochloride
  • Lomustine
  • Carmustine

Comparison: 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds like lomustine and carmustine, which are used as chemotherapeutic agents, this compound may exhibit different reactivity and biological activity due to its structural differences.

Properties

CAS No.

73840-40-1

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

1-(2-chloroethyl)pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C8H9ClN2O.ClH/c9-3-5-11-4-1-2-7(6-11)8(10)12;/h1-2,4,6H,3,5H2,(H-,10,12);1H

InChI Key

GYTUBRLOODZUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CCCl)C(=O)N.[Cl-]

Origin of Product

United States

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